Isoniazid

Description

Propriétés

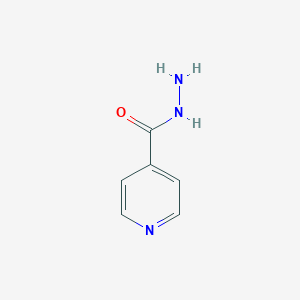

IUPAC Name |

pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXWMOHMRWLFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | isoniazid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isoniazid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020755 | |

| Record name | Isoniazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoniazid appears as odorless colorless or white crystals or white crystalline powder. Taste is slightly sweet at first and then bitter. pH (1% aqueous solution) 5.5-6.5. pH (5% aqueous solution) 6-8. (NTP, 1992), Solid, WHITE CRYSTALLINE ODOURLESS POWDER. | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

374 °F (NTP, 1992), > 250 °C | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Solubility in alcohol at 25 °C: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. Practically insoluble in ether, benzene., Sol in methyl ethyl ketone, acetone, In water, 1.4X10+5 mg/L at 25 °C, 3.49e+01 g/L, Solubility in water, g/100ml at 20 °C: 12.5 | |

| Record name | SID855769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoniazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISONIAZID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 4.6X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISONIAZID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE CRYSTALS, OR A WHITE, CRYSTALLINE POWDER, Crystals from alcohol | |

CAS No. |

54-85-3 | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoniazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoniazid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoniazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isoniazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoniazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxylic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoniazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoniazid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONIAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V83O1VOZ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISONIAZID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

340.5 °F (NTP, 1992), 171.4 °C, 170-173 °C | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoniazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISONIAZID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Genesis of a Lifesaving Drug: An In-depth Technical Guide to the Early Synthesis Pathways of Isonicotinic Acid Hydrazide (Isoniazid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis since its introduction in 1952, represents a significant milestone in medicinal chemistry. Its discovery and subsequent large-scale synthesis have saved countless lives. This technical guide delves into the core early synthesis pathways of this compound, providing a detailed examination of the chemical reactions, experimental protocols, and quantitative data that defined its initial production. Understanding these foundational synthetic routes offers valuable insights into the evolution of pharmaceutical manufacturing and provides a strong knowledge base for further research and development in antitubercular agents.

Core Synthesis Pathways

The early production of this compound primarily revolved around a few key chemical strategies, starting from readily available precursors. These pathways, while sometimes superseded by more modern, efficient, or environmentally benign methods, laid the groundwork for the bulk production of this essential medicine. The most notable early pathways start from 4-methylpyridine (4-picoline) and 4-cyanopyridine.

Synthesis from 4-Methylpyridine (4-Picoline)

One of the most historically significant and commercially practiced routes to this compound begins with the oxidation of 4-methylpyridine (also known as 4-picoline or γ-picoline). This multi-step process involves the initial formation of isonicotinic acid, which is then converted to this compound.

Pathway Overview:

The general scheme involves two main transformations:

-

Oxidation: The methyl group of 4-methylpyridine is oxidized to a carboxylic acid group, yielding isonicotinic acid.

-

Hydrazinolysis: The resulting isonicotinic acid is then reacted with hydrazine hydrate to form isonicotinic acid hydrazide.

Caption: Synthesis of this compound from 4-Methylpyridine.

Experimental Protocols:

Step 1: Oxidation of 4-Methylpyridine to Isonicotinic Acid

Several oxidizing agents have been employed for this step, each with its own set of reaction conditions and yields.

-

Vapor-Phase Catalytic Oxidation:

-

Reactants: 4-picoline, air, and water.

-

Catalyst: V-Ti-Cr-Al-P catalyst.

-

Procedure: A gaseous mixture of 4-picoline, air, and water is passed over a V-Ti-Cr-Al-P catalyst bed. The reaction is typically carried out at elevated temperatures.

-

Reaction Conditions:

-

Yield: Greater than 82%.[1]

-

-

Nitric Acid Oxidation:

-

Reactants: 4-picoline and nitric acid.

-

Procedure: 4-picoline is heated with nitric acid. This method is effective but can be corrosive to standard reactors.[2]

-

-

Potassium Permanganate Oxidation:

-

Reactants: 4-picoline and potassium permanganate (KMnO₄).

-

Procedure: 4-picoline is oxidized by potassium permanganate. While effective, this method often results in lower overall yields and can be more challenging in terms of product separation.[2]

-

Step 2: Conversion of Isonicotinic Acid to this compound

This step can be performed directly from isonicotinic acid or via an ester intermediate.

-

Direct Condensation with Hydrazine Hydrate:

-

Reactants: Isonicotinic acid and hydrazine hydrate.

-

Procedure: Isonicotinic acid is heated directly with hydrazine hydrate. This method is straightforward but requires high temperatures.

-

Reaction Conditions:

-

Temperature: 129-130°C.[3]

-

-

Yield: A yield of up to 78.6% can be achieved with a reaction time of 4 hours.[3]

-

-

Via an Ester Intermediate (e.g., Ethyl Isonicotinate):

-

Reactants: Isonicotinic acid, an alcohol (e.g., ethanol), and an acid catalyst for esterification, followed by hydrazine hydrate.

-

Procedure: Isonicotinic acid is first esterified to form an isonicotinate ester (e.g., ethyl isonicotinate). The ester is then reacted with hydrazine hydrate. This two-step process within the second stage often provides higher yields under milder conditions than direct condensation.[3]

-

Reaction Conditions (Hydrazinolysis of Ester):

-

Temperature: 70-75°C.[3]

-

-

Yield: A steady yield increase is observed with a 1:1.5 molar ratio of ethyl ester to hydrazine, peaking at 70.8%.[3]

-

Synthesis from 4-Cyanopyridine

Another important early pathway to this compound starts with 4-cyanopyridine. This route involves the hydrolysis of the nitrile group to an amide, followed by reaction with hydrazine.

Pathway Overview:

-

Hydrolysis: 4-cyanopyridine is hydrolyzed to isonicotinamide. This step can be sensitive and may produce isonicotinic acid as a byproduct if not controlled carefully.[4]

-

Hydrazinolysis: The intermediate isonicotinamide is then reacted with hydrazine hydrate to yield this compound.

Caption: Synthesis of this compound from 4-Cyanopyridine.

Experimental Protocols:

A notable advancement in this pathway is the development of a continuous flow synthesis method, which offers high yields and better control over reaction conditions.[5][6]

-

Continuous Flow Synthesis:

-

Step 1: Hydrolysis of 4-Cyanopyridine to Isonicotinamide

-

Reactants: 4-cyanopyridine and sodium hydroxide (NaOH) solution.

-

Procedure: A solution of 4-cyanopyridine is reacted with an aqueous solution of NaOH in a microreactor.

-

Reaction Conditions:

-

-

Step 2: Reaction of Isonicotinamide with Hydrazine Hydrate

-

Reactants: The intermediate isonicotinamide stream and hydrazine hydrate.

-

Procedure: The output stream containing isonicotinamide is directly reacted with hydrazine hydrate in a second microreactor without isolation of the intermediate.

-

Reaction Conditions:

-

-

Overall Yield: This continuous flow process can achieve an overall yield of greater than 95%.[5]

-

Quantitative Data Summary

The following table summarizes the quantitative data for the key early synthesis pathways of this compound, allowing for a clear comparison of reaction conditions and yields.

| Starting Material | Intermediate | Final Product | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Citations |

| 4-Methylpyridine | Isonicotinic Acid | This compound | Oxidation: V-Ti-Cr-Al-P catalyst, Air, H₂O | 310 | - | >82 (for oxidation) | [1] |

| Isonicotinic Acid | - | This compound | Hydrazine Hydrate | 129-130 | 4 hours | up to 78.6 | [3] |

| Ethyl Isonicotinate | - | This compound | Hydrazine Hydrate | 70-75 | - | 70.8 | [3] |

| 4-Cyanopyridine | Isonicotinamide | This compound | Hydrolysis: NaOH; Hydrazinolysis: Hydrazine Hydrate | 90-105 (Step 1); 100-120 (Step 2) | 7-32 min (Step 1); 10-25 min (Step 2) | >95 (overall) | [5][6] |

Conclusion

The early synthesis pathways of isonicotinic acid hydrazide from 4-methylpyridine and 4-cyanopyridine were pivotal in making this vital antitubercular drug widely accessible. While each route has its advantages and disadvantages in terms of reaction conditions, yields, and byproducts, they collectively demonstrate the ingenuity of mid-20th-century pharmaceutical chemistry. The evolution from batch processes using harsh reagents to more controlled and efficient continuous flow systems highlights the ongoing drive for process optimization in drug manufacturing. For researchers and professionals in drug development, a thorough understanding of these foundational synthetic strategies is not only of historical importance but also provides a valuable context for the innovation of new therapeutic agents and manufacturing processes.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 3. Main methods of synthesizing this compound in laboratory [wisdomlib.org]

- 4. CN111138354A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN114981244A - Continuous flow synthesis method for preparing this compound - Google Patents [patents.google.com]

- 6. WO2021069975A1 - A continuous flow synthesis method for the manufacture of this compound - Google Patents [patents.google.com]

The Core Mechanism of Isoniazid Activation by KatG: A Technical Guide for Researchers

Abstract

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is a prodrug that requires activation to exert its bactericidal effects against Mycobacterium tuberculosis. This activation is primarily mediated by the multifunctional catalase-peroxidase enzyme, KatG. This technical guide provides an in-depth exploration of the biochemical mechanism of INH activation by KatG, detailing the formation of the critical INH-NAD adduct and its subsequent inhibition of the enoyl-acyl carrier protein reductase, InhA. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows involved in the study of this essential antitubercular drug's mode of action.

Introduction: The Biochemical Pathway of this compound Activation

This compound is a prodrug that diffuses passively into Mycobacterium tuberculosis.[1] Its activation is a multi-step process initiated by the bacterial enzyme KatG.[2] The prevailing hypothesis suggests that KatG, in its activated ferryl-oxo state, catalyzes the oxidation of this compound to an isonicotinoyl radical.[3][4] This highly reactive intermediate then spontaneously reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a covalent INH-NAD adduct.[4][5] This adduct is the active form of the drug that potently inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway, leading to the disruption of the mycobacterial cell wall and subsequent cell death.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the enzymatic activity of KatG and the inhibition of InhA by the INH-NAD adduct.

Table 1: Kinetic Parameters of M. tuberculosis KatG

| Activity | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Catalase | H₂O₂ | 2.4 x 10⁶ | - | - | [3] |

| Peroxidase | ABTS | 0.062 ± 0.001 | - | - | [3] |

| Peroxidase | o-dianisidine | - | - | - | [1] |

Note: The kinetic constants for catalase activity are reported as apparent values as the reaction does not follow typical Michaelis-Menten kinetics.[3]

Table 2: Inhibition Constants of INH-NAD Adduct against M. tuberculosis InhA

| InhA Variant | Kᵢ (nM) | K⁻¹ (nM) | k₂ (min⁻¹) | Reference |

| Wild-Type | 0.75 ± 0.08 | 16 ± 11 | 0.13 ± 0.01 | [7][8] |

| I21V | - | - | - | [9] |

| I16T | - | - | - | [9] |

| S94A | - | - | - | [10] |

| I47T | - | - | - | [10] |

Kᵢ represents the overall dissociation constant, K⁻¹ is the initial weak binding dissociation constant, and k₂ is the first-order rate constant for the conversion to the final inhibited complex.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the KatG-mediated activation of this compound.

Purification of Recombinant M. tuberculosis KatG

This protocol describes the expression and purification of recombinant KatG from E. coli.

-

Expression:

-

Transform E. coli BL21(DE3) cells with a pET vector containing the M. tuberculosis katG gene.

-

Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-0.4 mM and continue to incubate for 4-6 hours at 30°C.[11]

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

-

Lysis:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Purification:

-

Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged KatG protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analyze the eluted fractions by SDS-PAGE for purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM potassium phosphate, pH 7.0) and store at -80°C.

-

Purification of Recombinant M. tuberculosis InhA

This protocol outlines the expression and purification of recombinant InhA from E. coli.

-

Expression:

-

Transform E. coli BL21(DE3) cells with a suitable expression vector containing the M. tuberculosis inhA gene.

-

Grow the cells in LB broth with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with 1 mM IPTG and incubate for 12-16 hours at 25°C.[12]

-

Harvest the cells by centrifugation.

-

-

Lysis and Purification:

-

Follow a similar lysis procedure as described for KatG.

-

Purify the His-tagged InhA protein using Ni-NTA affinity chromatography as detailed in the KatG purification protocol.

-

Further purify the protein by size-exclusion chromatography using a Superdex 200 column equilibrated with a suitable buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8).[12]

-

Assess purity by SDS-PAGE, pool the pure fractions, and store at -80°C.

-

KatG Activity Assays

This spectrophotometric assay measures the decomposition of hydrogen peroxide (H₂O₂).

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 7.0).

-

Add H₂O₂ to a final concentration of 10-20 mM.

-

Initiate the reaction by adding a known concentration of purified KatG enzyme.

-

Immediately monitor the decrease in absorbance at 240 nm over time at 25°C.[13]

-

Calculate the catalase activity using the molar extinction coefficient of H₂O₂ at 240 nm (ε = 43.6 M⁻¹cm⁻¹). One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

This assay measures the oxidation of a chromogenic substrate, such as o-dianisidine.

-

Prepare a reaction mixture containing 50 mM sodium acetate buffer (pH 5.0), 0.1 mM o-dianisidine, and 23 mM tert-butyl hydroperoxide.[1]

-

Initiate the reaction by adding purified KatG.

-

Monitor the increase in absorbance at 460 nm at 25°C due to the formation of the oxidized o-dianisidine product.[1]

-

Calculate the peroxidase activity using the molar extinction coefficient of oxidized o-dianisidine at 460 nm (ε = 11,300 M⁻¹cm⁻¹). One unit of peroxidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

In Vitro Formation of the INH-NAD Adduct

This protocol describes the enzymatic synthesis of the INH-NAD adduct.

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) containing:

-

1 mM this compound

-

1 mM NADH

-

0.5 µM purified KatG

-

-

Incubate the reaction mixture at room temperature for 3 hours.[14]

-

Optionally, the reaction can be stopped by removing the KatG enzyme using a centrifugal filter unit with a molecular weight cutoff of 10 kDa.

Note: Non-enzymatic synthesis can also be achieved using manganese(III) pyrophosphate as an oxidant.[15][16]

Detection and Quantification of the INH-NAD Adduct by HPLC-MS

This method allows for the separation and quantification of the INH-NAD adduct.

-

Chromatographic Separation:

-

Use a C18 reverse-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of:

-

Solvent A: 20 mM ammonium acetate in water

-

Solvent B: Acetonitrile

-

-

A typical gradient could be a linear increase from 5% to 50% Solvent B over 30 minutes.

-

-

Detection:

-

Monitor the eluent using a UV detector at 260 nm and 326 nm, which are the characteristic absorbance maxima for the INH-NAD adduct.[7]

-

Couple the HPLC system to a mass spectrometer for confirmation of the adduct's identity. The expected mass-to-charge ratio (m/z) for the INH-NAD adduct is approximately 769.1 (M-H)⁻.[17]

-

InhA Enzyme Activity Inhibition Assay

This assay determines the inhibitory effect of the INH-NAD adduct on InhA activity.

-

Prepare an assay mixture in a 96-well plate containing 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 100 µM NADH, and varying concentrations of the pre-formed INH-NAD adduct.

-

Add purified InhA enzyme to the mixture and pre-incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding the substrate, trans-2-dodecenoyl-CoA (DD-CoA), to a final concentration of 50 µM.[18]

-

Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺.

-

Calculate the initial reaction velocities and determine the IC₅₀ value of the INH-NAD adduct.

Visualizing Workflows and Logical Relationships

Conclusion

The activation of this compound by KatG is a critical step in its mechanism of action against M. tuberculosis. A thorough understanding of this process, from the initial enzymatic reaction to the inhibition of the final target, is essential for the development of new antitubercular agents and for combating the growing threat of this compound resistance. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate this important biochemical pathway.

References

- 1. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of this compound-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutual synergy between catalase and peroxidase activities of the bifunctional enzyme KatG is facilitated by electron hole-hopping within the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New spectrophotometric assay for assessments of catalase activity in biological samples. | Semantic Scholar [semanticscholar.org]

- 7. The this compound-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The this compound-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulation Studies of the Wild-Type, I21V, and I16T Mutants of this compound-Resistant Mycobacterium tuberculosis Enoyl Reductase (InhA) in Complex with NADH: Toward the Understanding of NADH-InhA Different Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallographic and pre-steady-state kinetics studies on binding of NADH to wild-type and this compound-resistant enoyl-ACP(CoA) reductase enzymes from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cloning, optimization of induction conditions and purification of Mycobacterium tuberculosis Rv1733c protein expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitric Oxide Generated from this compound Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of this compound and Formation of the this compound-NAD+ Adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inactivation of the inhA-Encoded Fatty Acid Synthase II (FASII) Enoyl-Acyl Carrier Protein Reductase Induces Accumulation of the FASI End Products and Cell Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Effect of Isoniazid on Non-Tuberculous Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone in the treatment of tuberculosis for decades, exhibits a markedly varied and often limited efficacy against non-tuberculous mycobacteria (NTM). This technical guide provides an in-depth exploration of the molecular interactions, resistance mechanisms, and in vitro effects of this compound on various NTM species. Understanding these nuances is critical for guiding future research and the development of more effective therapeutic strategies for NTM infections.

Mechanism of Action: A Tale of Two Mycobacteria

This compound is a prodrug that requires activation by a mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated within the bacterium, this compound is converted into a series of reactive species. These reactive intermediates, including an isonicotinic acyl radical, then covalently bind with nicotinamide adenine dinucleotide (NAD+) to form a potent adduct.[2][3] This this compound-NAD adduct primarily targets and inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system.[1][2] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1] The ultimate result is a loss of cell wall integrity and bacterial cell death, particularly in actively dividing mycobacteria.[1]

However, the efficacy of this mechanism is largely confined to Mycobacterium tuberculosis complex. Many NTM species possess a KatG enzyme that is either absent or substantially less effective at activating this compound, rendering the drug largely ineffective.[4][5] This intrinsic resistance is a primary reason for the general lack of clinical utility of this compound in the treatment of most NTM infections.[4]

This compound Activation and Mycolic Acid Synthesis Inhibition

The following diagram illustrates the established pathway of this compound activation and its subsequent inhibition of mycolic acid synthesis.

In Vitro Susceptibility of NTM to this compound

The in vitro activity of this compound against NTM varies significantly by species. While most are considered resistant, some species, notably Mycobacterium kansasii, exhibit a degree of susceptibility. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various NTM species from published studies. It is important to note that the clinical correlation of these in vitro results can be poor for many NTM.

| NTM Species | This compound MIC Range (µg/mL) | Reference |

| Mycobacterium kansasii | 0.8 - 1.6 | [6] |

| Mycobacterium xenopi | 0.1 - 0.4 | [6] |

| Mycobacterium szulgai | 0.2 - 0.8 | [6] |

| Mycobacterium marinum | Resistant | [7] |

| Mycobacterium avium complex | Generally Resistant | [6] |

| NTM Species | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Resistance Rate (%) | Reference |

| Mycobacterium intracellulare | Not Reported | Not Reported | High | [8] |

| Mycobacterium abscessus complex | Not Reported | Not Reported | High | [8] |

Experimental Protocols

Broth Microdilution for MIC Determination

The recommended standard method for determining the MIC of antimicrobial agents against NTM is broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

-

NTM colonies are grown on solid media.

-

A suspension of the colonies is made in sterile demineralized water.

-

The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

2. Plate Inoculation:

-

The adjusted NTM suspension is further diluted in cation-adjusted Mueller-Hinton broth with OADC (oleic acid, albumin, dextrose, catalase).

-

Commercially available microtiter plates containing serial dilutions of this compound are inoculated with the NTM suspension.

3. Incubation:

-

The inoculated plates are sealed to prevent evaporation.

-

Incubation times vary depending on the growth rate of the NTM species:

-

Rapidly growing mycobacteria: 3-5 days at 30-35°C.

-

Slowly growing mycobacteria: 7-14 days at 35-37°C.

-

4. MIC Reading:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the NTM.

Experimental Workflow: Broth Microdilution for this compound MIC

The following diagram outlines the key steps in the broth microdilution susceptibility testing process.

Resistance Mechanisms in NTM

The primary mechanism of this compound resistance in NTM is intrinsic, stemming from the nature of their KatG enzyme.

-

Inefficient KatG Activation: As previously mentioned, the KatG enzyme in many NTM species has a lower affinity for this compound and is substantially less effective in converting it to its active form compared to the KatG of M. tuberculosis.[5]

-

Lack of KatG: Some NTM species may lack the katG gene altogether.[4]

-

Efflux Pumps: The presence of efflux pumps that actively transport this compound out of the bacterial cell may also contribute to resistance.[4]

Acquired resistance to this compound in NTM is not as well-studied as in M. tuberculosis, but mutations in the katG gene, when present, are a likely cause.

Conclusion

The effect of this compound on non-tuberculous mycobacteria is complex and highly species-dependent. While it remains a potent agent against M. tuberculosis, its utility in treating NTM infections is limited due to widespread intrinsic resistance, primarily driven by the inability of NTM KatG to efficiently activate the prodrug. For a select few NTM species, such as M. kansasii, this compound may have a role in combination therapy, guided by in vitro susceptibility testing. Future research should focus on strategies to overcome these intrinsic resistance mechanisms, potentially through the development of novel activators of this compound or direct inhibitors of mycolic acid synthesis that do not require KatG activation. A deeper understanding of the diverse metabolic pathways within NTM will be crucial for the rational design of new and effective treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. pnas.org [pnas.org]

- 4. Metabolic rewiring of this compound sensitivity in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of this compound-resistant Mycobacterium tuberculosis: Can the Analysis of Clonal Strains Reveal Novel Targetable Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | PPT [slideshare.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Isoniazid and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of isoniazid (INH) and its primary metabolites. This compound, a cornerstone in the treatment of tuberculosis, undergoes extensive metabolism, resulting in several byproducts that are crucial to monitor for efficacy and toxicity studies.[1][2][3][4][5] This document details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format for ease of comparison, and includes visualizations of the metabolic pathways and analytical workflows.

This compound Metabolism

This compound is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG).[4][6] In humans, it is primarily metabolized in the liver and intestines, mainly through acetylation by the N-acetyltransferase 2 (NAT2) enzyme to form N-acetylthis compound (AcINH).[1][2][3] INH can also be hydrolyzed to isonicotinic acid (INA) and hydrazine (Hz).[2][3] AcINH can be further hydrolyzed to INA and acetylhydrazine (AcHz).[2][3] Hydrazine and acetylhydrazine are implicated in INH-induced hepatotoxicity.[2][5] The metabolic fate of this compound is crucial for understanding its therapeutic action and toxic potential.

Below is a diagram illustrating the primary metabolic pathways of this compound.

Spectroscopic Techniques for Analysis

A variety of spectroscopic techniques are employed for the qualitative and quantitative analysis of this compound and its metabolites. These methods offer high sensitivity, specificity, and accuracy, making them indispensable tools in pharmaceutical analysis.[7][8][9]

The general workflow for spectroscopic analysis is depicted in the following diagram.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of this compound, often in pharmaceutical formulations.[6][10] The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum.[6]

Experimental Protocol:

A standard protocol for the determination of this compound in tablets is as follows:

-

Standard Solution Preparation: An accurately weighed quantity of this compound reference standard is dissolved in a suitable solvent (e.g., distilled water or 0.1 M HCl) to obtain a stock solution of known concentration (e.g., 100 µg/mL).[11]

-

Sample Solution Preparation: A number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of this compound is dissolved in the same solvent as the standard, sonicated to ensure complete dissolution, and then diluted to a known volume. The solution is filtered to remove any insoluble excipients.[12]

-

Spectrophotometric Measurement: The absorbance of both the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) against a solvent blank.[13] The concentration of this compound in the sample is then calculated using the Beer-Lambert law.

Quantitative Data:

| Analyte | Solvent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| This compound | Water | 266 | - | - | [14] |

| This compound | Ethanol | 263 | - | - | [14] |

| This compound | 0.012 M HCl | 257 (First-derivative) | - | - | [15] |

| This compound | Boric acid buffer (pH 9.5) with cis-cinnamaldehyde | 364 | 0.5 - 2.5 | 3.1 x 10⁴ | [13] |

| This compound | Acid medium with Ce(IV) and methyl orange | 520 | 0.3 - 3.0 | 3.71 x 10⁴ | [16] |

| This compound | Acid medium with Ce(IV) and indigo carmine | 610 | 0.5 - 7.0 | 3.12 x 10⁴ | [16] |

| This compound | Ethanolic p-dimethylamino benzaldehyde and conc. HCl | 395 | 100 - 600 | - | [11] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification and structural elucidation of this compound and its metabolites by identifying the functional groups present in the molecules.[17]

Experimental Protocol:

-

Sample Preparation: For solid samples, the potassium bromide (KBr) disk method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.[18]

-

IR Spectrum Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Interpretation: The obtained spectrum is compared with a reference spectrum of this compound or its metabolites for identification.[18] The characteristic absorption bands corresponding to specific functional groups are analyzed.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 1653 | C=O stretching (Amide I) | [17] |

| 1621 | N-H bending (Amine) | [17] |

| 1541 | C=C stretching (Pyridine ring) | [17] |

| 992 | Ring breathing (Pyridine ring) | [17] |

| 845 | C-H out-of-plane bending | [17] |

| 676 | Ring deformation | [17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound and its metabolites in solution.[19] Both ¹H and ¹³C NMR are used for structural characterization and purity assessment.[20][21]

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[22]

-

NMR Spectrum Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.

¹H NMR Data for this compound (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 10.10 | s | -NH- (hydrazide) | [22] |

| 8.72 | d | H-2, H-6 (pyridine ring) | [22] |

| 7.75 | d | H-3, H-5 (pyridine ring) | [22] |

| 4.64 | s | -NH₂ (hydrazide) | [22] |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites in biological matrices like plasma and urine.[23][24][25]

Experimental Protocol (LC-MS/MS):

-

Sample Preparation: This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.[23][25] For certain metabolites like hydrazine and acetylhydrazine, derivatization may be required to improve their chromatographic and mass spectrometric properties.[23]

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analytes.[23][25] A specific mobile phase composition and gradient elution program are used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analytes are ionized (e.g., by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[23]

Quantitative LC-MS/MS Data for this compound and its Metabolites in Human Plasma:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range | Intra- and Inter-day Precision (%) | Accuracy (%) | Reference |

| This compound | 138.1 | 78.1, 121.1 | >0.9947 | <13.43 | 91.63 - 114.00 | [23] |

| Acetylthis compound | 180.1 | 121.1, 138.1 | >0.9947 | <13.43 | 91.63 - 114.00 | [23] |

| Isonicotinic Acid | 124.1 | 78.1 | >0.9947 | <13.43 | 91.63 - 114.00 | [23] |

| Hydrazine | 133.1 | 118.1 | >0.9947 | <13.43 | 91.63 - 114.00 | [23] |

| Acetylhydrazine | 175.1 | 118.1, 160.1 | >0.9947 | <13.43 | 91.63 - 114.00 | [23] |

| *After derivatization with p-tolualdehyde. |

Logical Relationships in Spectroscopic Analysis

The choice of spectroscopic technique often depends on the analytical goal. The following diagram illustrates the logical relationship between different analytical questions and the appropriate spectroscopic methods.

Conclusion

Spectroscopic techniques are fundamental to the analysis of this compound and its metabolites, providing critical information for drug development, quality control, and clinical monitoring. This guide has outlined the core principles, detailed experimental protocols, and summarized key quantitative data for UV-Vis, IR, NMR, and mass spectrometry. The provided visualizations of the metabolic pathway and analytical workflows serve to enhance the understanding of these complex processes. By leveraging the strengths of each spectroscopic method, researchers and professionals can ensure the safety, efficacy, and quality of this compound therapy.

References

- 1. ClinPGx [clinpgx.org]

- 2. This compound metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PharmGKB Summary: this compound Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Frontiers | this compound-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ijrar.org [ijrar.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. medipol.edu.tr [medipol.edu.tr]

- 13. asianpubs.org [asianpubs.org]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. Visible spectrophotometric and first-derivative UV spectrophotometric determination of rifampicin and this compound in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. 1H and 13C NMR characterization of hemiamidal this compound-NAD(H) adducts as possible inhibitors of InhA reductase of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound(54-85-3) 1H NMR [m.chemicalbook.com]

- 23. Quantitative Analysis of this compound and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Quantitative Analysis of this compound and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 25. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of this compound and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoniazid's Dual Nature: A Technical Guide to its Bactericidal and Bacteriostatic Effects on Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone of tuberculosis therapy for decades, exhibits a complex dual activity against Mycobacterium tuberculosis, acting as both a potent bactericidal and a bacteriostatic agent. This distinction is not merely academic; it has profound implications for treatment efficacy, the emergence of drug resistance, and the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the foundational research delineating the bactericidal versus bacteriostatic effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

This compound is a prodrug that, once it diffuses into the mycobacterial cell, is activated by the catalase-peroxidase enzyme KatG.[1] This activation leads to the formation of several reactive species that ultimately inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[1] The consequence of this inhibition can be either cell death (bactericidal action) or the cessation of growth (bacteriostatic action), a dichotomy governed by the physiological state of the bacterium and its environment.

Quantitative Analysis of this compound's Activity

The distinction between bactericidal and bacteriostatic action is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, whereas a ratio of >4 suggests bacteriostatic activity.

The following tables summarize key quantitative data from foundational studies on this compound's activity against M. tuberculosis under various conditions.

| Condition | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Predominant Effect | Reference |

| Extracellular | 0.4 | 0.4 | 1 | Bactericidal | [2] |

| Intracellular | 0.1 | 0.2 | 2 | Bacteriostatic | [2] |

Table 1: Comparison of this compound Activity Against Extracellular and Intracellular M. tuberculosis

| Growth Phase | Logarithmic Reduction (CFU/mL) | Time Frame | Predominant Effect | Reference |

| Logarithmic Phase | ~3 log10 | 48 hours | Bactericidal | [3] |

| Stationary Phase | Minimal Killing | 14 days | Bacteriostatic | [3] |

Table 2: Effect of this compound on M. tuberculosis in Different Growth Phases

| Condition | Logarithmic Reduction (CFU/mL) | Time Frame | Predominant Effect | Reference |

| Aerobic | ~4 log10 | 2-22 days | Bactericidal | [4] |

| Hypoxic | Minimal Killing | 14 days | Bacteriostatic | [3] |

Table 3: Influence of Oxygen Tension on this compound's Bactericidal Efficacy

Signaling Pathways and Mechanisms of Action

The differential effects of this compound are rooted in its mechanism of action and the metabolic state of M. tuberculosis. The bactericidal activity is most pronounced against rapidly dividing bacilli where the demand for mycolic acid synthesis for cell wall expansion is high. In contrast, non-replicating or slowly metabolizing "persister" cells, often found in the hypoxic and nutrient-limited environments of granulomas, are less reliant on mycolic acid synthesis and are thus more tolerant to this compound's effects.

Experimental Protocols

Accurate determination of this compound's bactericidal and bacteriostatic properties relies on standardized and meticulously executed experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M24-A2) for mycobacterial susceptibility testing.

1. Inoculum Preparation:

-

Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% oleic acid-albumin-dextrose-catalase (OADC) to mid-log phase (OD600 ≈ 0.4-0.6).

-

Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Dilute the standardized suspension 1:20 in 7H9 broth to obtain the final inoculum of approximately 5 x 10^5 CFU/mL.

2. Broth Microdilution for MIC:

-

Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using 7H9 broth. The final volume in each well should be 100 µL.

-

Inoculate each well with 100 µL of the final bacterial inoculum.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is the lowest concentration of this compound that shows no visible growth.

3. Determination of MBC:

-

Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Plate the aliquots onto Middlebrook 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides a dynamic view of the bactericidal or bacteriostatic effect of an antibiotic over time.

1. Inoculum and Drug Preparation:

-

Prepare a mid-log phase culture of M. tuberculosis as described for the MIC/MBC assay.

-

Prepare flasks containing 7H9 broth with this compound at various concentrations (e.g., 1x, 4x, 10x MIC). Include a drug-free control flask.

2. Time-Kill Procedure:

-

Inoculate each flask with the prepared M. tuberculosis culture to a final density of approximately 5 x 10^5 CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.

3. Viable Cell Counting:

-

Prepare serial ten-fold dilutions of each aliquot in saline with 0.05% Tween 80.

-

Plate 100 µL of each dilution onto Middlebrook 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colonies to determine the CFU/mL at each time point.

4. Data Analysis:

-

Plot the log10 CFU/mL against time for each this compound concentration and the control.

-

A bactericidal effect is indicated by a ≥3-log10 decrease in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a minimal change or a slight decrease in CFU/mL compared to the initial inoculum, while the control shows growth.

Conclusion

The dual bactericidal and bacteriostatic nature of this compound is a critical factor in its efficacy against Mycobacterium tuberculosis. Its potent bactericidal activity against rapidly replicating bacilli is responsible for the initial rapid clearance of bacteria during treatment. However, its reduced efficacy against non-replicating, persister populations, where it acts primarily as a bacteriostatic agent, underscores the necessity for long-term, combination chemotherapy to achieve sterilization and prevent relapse. A thorough understanding of these differential effects, supported by robust quantitative data and standardized experimental protocols, is essential for the continued optimization of tuberculosis treatment and the development of novel drugs that can effectively target the persistent sub-populations of M. tuberculosis.

References

- 1. A Semimechanistic Model of the Bactericidal Activity of High-Dose this compound against Multidrug-Resistant Tuberculosis: Results from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential drug susceptibility of intracellular and extracellular tuberculosis, and the impact of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Initial Investigations into Isoniazid's Effect on the Mycobacterial Cell Wall

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Isoniazid (INH), a cornerstone of tuberculosis therapy for decades, functions as a prodrug that uniquely targets the mycobacterial cell wall.[1][2] Initial investigations were pivotal in revealing its mechanism, which involves activation by a mycobacterial enzyme and subsequent inhibition of mycolic acid biosynthesis, a process essential for the integrity of the cell envelope.[3][4] This technical guide delves into the seminal findings, presenting the quantitative data, experimental protocols, and biochemical pathways that formed the foundation of our understanding of this compound's action.

Introduction: The Advent of a Potent Antitubercular Agent

Discovered in the early 1950s, this compound, or isonicotinic acid hydrazide (INH), was quickly identified as a remarkably potent and specific agent against Mycobacterium tuberculosis.[3][4][5] Its introduction marked a significant turning point in the treatment of tuberculosis.[2] Early research sought to understand the basis for this potent bactericidal activity, which is particularly effective against actively dividing mycobacteria.[4] These initial studies correctly hypothesized that the drug's primary target was a pathway unique and essential to mycobacteria, which ultimately proved to be the synthesis of the cell wall's mycolic acids.[6]

The this compound Activation Pathway: A Trojan Horse Strategy

A critical breakthrough was the discovery that this compound is a prodrug, meaning it is inactive until converted into its therapeutic form within the target bacterium.[4][5] This activation is a key step in its mechanism of action and a determinant of its specificity.

2.1 The Role of Catalase-Peroxidase (KatG) The activation of INH is catalyzed by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[1][4][7] In a multi-step process, KatG converts INH into a series of reactive species, including the isonicotinic acyl radical.[1][8] This radical is the precursor to the active inhibitor.

2.2 Formation of the INH-NAD Adduct The isonicotinic acyl radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct.[1][3][8] It is this adduct, not this compound itself, that is the potent inhibitor of the downstream target enzyme.[8] This activation pathway is a crucial vulnerability for the bacterium; mutations in the katG gene are a primary mechanism of high-level INH resistance, as they prevent the formation of the active drug.[3][9]

Primary Target: The Mycolic Acid Biosynthesis Pathway

Mycolic acids are very long α-alkyl, β-hydroxy fatty acids that are the hallmark components of the mycobacterial cell wall, forming a thick, waxy, and highly impermeable barrier.[4][6] Seminal work by Winder and Takayama first demonstrated that INH treatment led to a potent and specific inhibition of mycolic acid biosynthesis.[6]

3.1 Inhibition of InhA and the FAS-II System The specific molecular target of the INH-NAD adduct is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][4][7] InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for elongating fatty acid precursors into the long meroacid chains of mycolic acids.[4][10] By binding tightly to InhA, the INH-NAD adduct blocks its normal function, halting the elongation cycle and thereby preventing the synthesis of mycolic acids.[1][2] This leads to a catastrophic failure in cell wall construction, compromising the cell's structural integrity and ultimately causing bacterial death.[4][7]

Quantitative Analysis of Mycolic Acid Inhibition

Early experiments provided crucial quantitative data that established a direct link between INH concentration, its uptake, and the degree of mycolic acid synthesis inhibition.

Table 1: Differential Inhibition of Fatty Acid Synthesis by this compound This table summarizes data from studies on Mycobacterium aurum, showing that INH preferentially inhibits mycolic acid synthesis over the synthesis of more common, non-hydroxylated fatty acids.[11]